molecular formula C25H27N3O3 B7729797 4-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine

4-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine

Cat. No.: B7729797
M. Wt: 417.5 g/mol
InChI Key: QHAJALHBVLWHFZ-UHFFFAOYSA-N
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Description

4-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine is a complex organic compound that features a pyridine ring, an indole moiety, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using trimethoxybenzene and an appropriate alkyl halide.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.

    Final Coupling: The final step involves coupling the indole and pyridine moieties with the trimethoxyphenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methyltryptamine: Shares the indole moiety but lacks the pyridine and trimethoxyphenyl groups.

    3-(2-(methylamino)ethyl)indole: Similar indole structure but different substituents.

    N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Similar trimethoxyphenyl and indole groups but different linkages and additional heterocycles.

Uniqueness

The uniqueness of 4-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine lies in its combination of the indole, pyridine, and trimethoxyphenyl groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

4-methyl-N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-15-10-11-26-22(12-15)28-24(23-16(2)27-19-9-7-6-8-18(19)23)17-13-20(29-3)25(31-5)21(14-17)30-4/h6-14,24,27H,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAJALHBVLWHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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